3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Fluorophenyl)bicyclo[111]pentan-1-amine is a compound that has garnered significant interest in the field of medicinal chemistry This compound features a unique bicyclo[111]pentane core, which is known for its strained ring system, making it an intriguing subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves radical fluorination techniques. One such method includes the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to yield 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid . This intermediate can then be further functionalized to introduce the amine group and the fluorophenyl substituent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the fluorophenyl group or the bicyclo[1.1.1]pentane core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets in biological systems. The strained bicyclo[1.1.1]pentane core can undergo strain-release reactions, which facilitate its binding to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the fluorophenyl and amine groups.
3-Fluorobicyclo[1.1.1]pentane-1-amine: A similar compound without the 2-fluorophenyl group.
Azetidine: Another strained ring system used in medicinal chemistry.
Cyclobutane: A four-membered ring system with similar strain characteristics.
Uniqueness
3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the combination of its strained bicyclo[1.1.1]pentane core and the presence of both a fluorophenyl group and an amine group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-(2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-9-4-2-1-3-8(9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLTZJSJJQECMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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